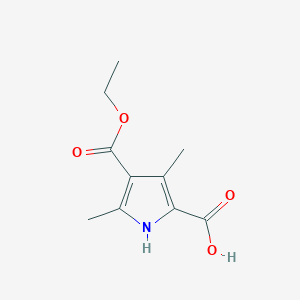

4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

描述

4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (CAS: 5442-91-1) is a pyrrole derivative with a molecular formula of C₁₀H₁₃NO₄ and a molecular weight of 211.21 g/mol . It is synthesized via alkaline hydrolysis of diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate in ethanol with sodium hydroxide, yielding a carboxylic acid group at the 2-position and retaining an ethoxycarbonyl group at the 4-position . This compound is structurally characterized by FT-IR spectroscopy, showing peaks for carboxylic acid (O–H stretch at ~2500–3300 cm⁻¹, C=O at ~1700 cm⁻¹) and ester functionalities (C–O at ~1250 cm⁻¹) . Its applications include serving as a precursor in bioconjugate synthesis for biomedical studies, leveraging its reactive carboxylic acid group for coupling with peptides or other biomolecules .

属性

IUPAC Name |

4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-4-15-10(14)7-5(2)8(9(12)13)11-6(7)3/h11H,4H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKYHAPIBYYLJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70279620 | |

| Record name | 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5442-91-1 | |

| Record name | 5442-91-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid typically involves the following steps:

-

Formation of the Pyrrole Ring: : The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine. For this compound, the starting material could be 2,5-hexanedione, which undergoes cyclization with ammonia to form 3,5-dimethylpyrrole.

-

Introduction of the Ethoxycarbonyl Group: : The ethoxycarbonyl group can be introduced through an esterification reaction. This involves reacting the pyrrole compound with ethyl chloroformate in the presence of a base such as triethylamine.

-

Carboxylation: : The carboxylic acid group can be introduced through a carboxylation reaction. This can be achieved by treating the pyrrole compound with carbon dioxide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized to form corresponding pyrrole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

-

Substitution: : The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the pyrrole ring are replaced by other substituents. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

Oxidation: Pyrrole-2,3-dicarboxylic acid derivatives.

Reduction: 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-methanol.

Substitution: Halogenated pyrrole derivatives.

科学研究应用

4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pyrrole-based compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.

Medicine: Explored for its potential therapeutic applications. It may serve as a lead compound for drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials. It can be used in the synthesis of dyes, pigments, and polymers.

作用机制

The mechanism of action of 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The ethoxycarbonyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The pyrrole ring can also participate in π-π stacking interactions with aromatic residues in proteins or nucleic acids.

相似化合物的比较

Comparison with Similar Compounds

Pyrrole derivatives with analogous substitution patterns exhibit distinct physicochemical and reactivity profiles. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects on Reactivity: The ethoxycarbonyl group (–COOEt) in the target compound provides moderate electron-withdrawing effects, stabilizing the pyrrole ring while retaining reactivity for hydrolysis or coupling reactions .

Acidity and Solubility :

- The dicarboxylic acid derivative (CAS 1125-32-2) exhibits higher water solubility and acidity (pKa ~2–3) due to two –COOH groups, making it suitable for metal chelation .

- The target compound’s single carboxylic acid group (pKa ~4–5) balances solubility and stability in biological buffers .

Synthetic Utility :

生物活性

4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (CAS No. 5442-91-1) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound, characterized by its ethoxycarbonyl and dimethyl substituents, exhibits various pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

- Molecular Formula: C10H13NO4

- Molecular Weight: 211.21 g/mol

- Density: 1.3 g/cm³

- Boiling Point: 424.6 °C at 760 mmHg

- Flash Point: 210.6 °C

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown moderate antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) around 250 µg/mL .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 250 |

| Bacillus subtilis | 250 |

| Candida albicans | 250 |

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects, particularly in inhibiting cytokine production. In vitro studies have demonstrated that related pyrrole derivatives can inhibit the production of pro-inflammatory cytokines like TNFα and IL-6, which are crucial in inflammatory responses .

3. Anticancer Potential

The anticancer activity of pyrrole derivatives has been a focus of several studies. For example, derivatives similar to this compound have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). IC50 values for these compounds often range from 3.0 µM to over 20 µM depending on structural modifications .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | <10 |

| A549 | <10 |

The biological activity of this compound is believed to be mediated through various mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that pyrrole derivatives can act as inhibitors of specific enzymes involved in inflammatory pathways .

- Modulation of Cytokine Release : By inhibiting the signaling pathways that lead to cytokine release, these compounds may reduce inflammation effectively.

Case Studies

Several case studies highlight the efficacy of related compounds:

- Study on Anti-inflammatory Properties : A study demonstrated that a derivative with similar structure significantly reduced TNFα levels in LPS-treated mouse models, indicating its potential as an anti-inflammatory agent .

- Anticancer Evaluation : Another investigation into the anticancer properties revealed that certain analogs exhibited IC50 values comparable to established chemotherapeutics like doxorubicin against various cancer cell lines .

常见问题

Basic Research Questions

Q. What are common synthetic routes for preparing 4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid and its derivatives?

- Methodology : The compound is typically synthesized via esterification or coupling reactions. For example, Ethyl 3-methyl-1H-pyrrole-2-carboxylate can react with acyl chlorides (e.g., isoquinolinecarbonyl chloride) under anhydrous conditions to form derivatives . Acid-catalyzed esterification or base-mediated hydrolysis may adjust the ethoxycarbonyl group. Characterization relies on ESI-MS and NMR to confirm regioselectivity and purity .

Q. How can the reactivity of the ethoxycarbonyl and carboxylic acid groups be exploited in derivatization?

- Methodology : The carboxylic acid moiety can undergo amide formation using coupling agents like HATU or EDCI, while the ethoxycarbonyl group is susceptible to hydrolysis under acidic/basic conditions. For example, General Procedure F1 (amide formation) involves activating the carboxylic acid with DCC/DMAP, followed by reaction with amines .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- 1H NMR : Identifies substituent positions (e.g., methyl groups at δ 2.56 ppm) and hydrogen bonding (broad signals for NH groups) .

- ESI-MS : Confirms molecular weight (e.g., m/z 311.1 for a trifluoromethyl derivative) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for related pyrrole esters .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for drug design?

- Methodology : Density Functional Theory (DFT) studies calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-rich regions for electrophilic substitution. For example, DFT analysis of ethyl 4-hydroxy-2-phenylpyrrole derivatives revealed stabilization via intramolecular hydrogen bonding, guiding functionalization strategies .

Q. What experimental strategies resolve contradictions in spectral data for structurally similar pyrrole derivatives?

- Methodology :

- 2D NMR (COSY, HSQC) : Distinguishes overlapping signals in crowded regions (e.g., methyl groups in 3,5-dimethyl substitution) .

- Isotopic labeling : Traces reaction intermediates in complex mixtures.

- Single-crystal X-ray diffraction : Provides definitive structural proof, as shown for ethyl 4-hydroxypyrrole carboxylates .

Q. How can reaction conditions be optimized to improve yields of pyrrole-carboxylic acid conjugates?

- Methodology :

- Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance coupling efficiency in acylations .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Temperature control : Low temperatures (−10°C to 0°C) suppress side reactions during sensitive steps (e.g., acylation of NH groups) .

Q. What are the challenges in synthesizing sterically hindered derivatives (e.g., 4-aryl-substituted analogs)?

- Methodology : Steric hindrance at the 4-position requires:

- Directed ortho-metalation : To install substituents regioselectively.

- Microwave-assisted synthesis : Accelerates slow reactions (e.g., Suzuki-Miyaura coupling with bulky aryl boronic acids).

- Protecting groups : Temporarily shield reactive sites (e.g., tert-butyl esters for carboxylic acids) .

Q. How does the compound’s tautomeric equilibrium (1H-pyrrole vs. 2H-pyrrole) affect its chemical behavior?

- Methodology :

- Variable-temperature NMR : Monitors tautomerization dynamics (e.g., NH signal shifts with solvent polarity).

- Computational modeling : Predicts dominant tautomers based on solvent dielectric constants and substituent effects .

Key Research Considerations

- Stereoelectronic Effects : The ethoxycarbonyl group directs electrophilic substitution to the 4-position, while methyl groups influence steric accessibility .

- Biological Relevance : Pyrrole-carboxylic acid derivatives are explored as kinase inhibitors or antimicrobial agents, requiring SAR studies to balance solubility and activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。